molecular formula C7H9ClN2O B1622366 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone CAS No. 36140-55-3

2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone

Cat. No.: B1622366
CAS No.: 36140-55-3
M. Wt: 172.61 g/mol
InChI Key: YVMYJRFNPDUKDA-UHFFFAOYSA-N
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Description

2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone (CAS 36140-55-3) is a pyrazole-based compound featuring a chloro-substituted ethanone group and a 3,5-dimethylpyrazole ring. Its molecular structure (C₇H₈ClN₂O) confers reactivity at the chloro-ethanone moiety, making it a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals .

Properties

IUPAC Name

2-chloro-1-(3,5-dimethylpyrazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-3-6(2)10(9-5)7(11)4-8/h3H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVMYJRFNPDUKDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10360208
Record name 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36140-55-3
Record name 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10360208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone typically involves the chlorination of 1-(3,5-dimethyl-pyrazol-1-yl)-ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of impurities and enhancing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products

    Nucleophilic substitution: Substituted ethanones with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those with potential anti-inflammatory or anticancer properties.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways, providing insights into biochemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways, influencing biological processes and therapeutic outcomes.

Comparison with Similar Compounds

Key Structural Variations

The compound is compared to structurally related pyrazole-ethanone derivatives (Table 1).

Table 1: Structural Comparison of 2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone and Analogs

Compound Name (CAS) Substituents on Pyrazole Substituents on Ethanone Key Structural Features
This compound (36140-55-3) 3,5-dimethyl Chlorine Chloro-ethanone enhances electrophilicity
1-[3,5-Bis(4-chloro-phenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 3,5-bis(4-Cl-phenyl), 4,5-dihydro None Partially saturated pyrazole; bulkier aromatic substituents
(Z)-1-(4-Chlorophenyl)-2-(3,5-dimethyl-4-(4-nitrophenyldiazenyl)-1H-pyrazol-1-yl)ethanone (Compound 28, Journal of Applied Pharmaceutical Science 2016) 3,5-dimethyl, 4-nitrophenyldiazenyl 4-chlorophenyl Diazenyl group introduces conjugation and redox activity
2-(4-Chlorophenoxy)-1-(3,5-dimethylpyrazol-1-yl)ethanone (PubChem CID 785893) 3,5-dimethyl 4-chlorophenoxy Ether linkage reduces electrophilicity compared to chloro-ethanone
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone (1123-48-4) 3,5-dimethyl None Lack of chloro reduces reactivity; simpler synthetic utility

Physicochemical Properties

Table 2: Physical and Spectral Data

Compound Melting Point (°C) IR (C=O stretch, cm⁻¹) Notable Spectral Features
Target Compound Not reported ~1700 (estimated) Chloro-ethanone C=O at higher frequency due to electron-withdrawing Cl
Compound 28 180 1690 Diazenyl conjugation lowers C=O frequency
1-(3,5-Dimethyl-1H-pyrazol-4-yl)ethanone Not reported ~1680 Simpler structure with unperturbed C=O

Biological Activity

2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone (CAS 36140-55-3) is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its activity.

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylpyrazole with chloroacetyl chloride. The reaction can be performed under mild conditions and yields the desired compound in good purity.

Antimicrobial Activity

Research has demonstrated that various pyrazole derivatives exhibit significant antimicrobial properties. In particular, compounds synthesized from pyrazole frameworks have shown effectiveness against a range of bacterial strains and fungi. For instance:

  • Bacterial Strains : Compounds derived from pyrazoles have been tested against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Some derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25 µg/mL against these pathogens .
  • Fungal Strains : The antifungal activity was also notable, with compounds showing effective inhibition against Candida albicans and other fungi .
CompoundBacterial StrainMIC (µg/mL)
This compoundE. coli50
S. aureus25
P. aeruginosa25
C. albicans50

Anticancer Activity

The anticancer potential of pyrazole derivatives has also been explored. Some studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, certain pyrazole derivatives have been shown to inhibit the growth of human cancer cell lines effectively .

Case Studies

  • Antimicrobial Efficacy : A study assessed the antimicrobial activity of several pyrazole compounds, including those similar to this compound. The results indicated that specific substitutions on the pyrazole ring significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Anticancer Mechanism : In vitro assays demonstrated that certain pyrazole compounds could induce apoptosis in cancer cells by activating caspase pathways. This suggests a potential for developing these compounds into therapeutic agents for cancer treatment .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Chloro-1-(3,5-dimethyl-pyrazol-1-yl)-ethanone

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